molecular formula C24H34N4OS B2748905 N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-66-2

N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2748905
CAS RN: 894887-66-2
M. Wt: 426.62
InChI Key: XVOMRMATOFZMBB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H34N4OS and its molecular weight is 426.62. The purity is usually 95%.
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Scientific Research Applications

HIV Entry Inhibition

N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide shows potential in HIV research. It functions as a noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial in HIV-1 entry into cells. This mechanism is compared with other antagonists for their potential in overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Antiviral Properties Against Influenza

Research has also explored its antiviral applications, particularly against influenza. Derivatives of this compound have been synthesized and evaluated for their efficacy against influenza A/H3N2 virus, showing potential as inhibitors of the influenza virus membrane fusion process (Apaydın et al., 2021).

Anticancer and Antidiabetic Potential

Furthermore, derivatives of this compound have shown significant anticancer activities, particularly against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives demonstrated high therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, suggesting potential antidiabetic applications (Flefel et al., 2019).

Synthesis and Chemical Applications

The synthesis methods for related compounds, such as spirocyclic compounds from tricarbonyldieneiron complex intermediates, have been researched, indicating the chemical versatility and potential for further development of similar compounds in organic synthesis (Pearson, 1979).

Photocyclization in Organic Chemistry

Studies have also focused on photocyclization reactions in inclusion crystals with optically active host compounds. Such research highlights the applications of similar compounds in developing optically active substances, which is crucial in pharmaceutical synthesis (Toda et al., 1993).

properties

IUPAC Name

N-cyclohexyl-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4OS/c1-3-17-30-22-21(19-11-9-18(2)10-12-19)26-24(27-22)13-15-28(16-14-24)23(29)25-20-7-5-4-6-8-20/h9-12,20H,3-8,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOMRMATOFZMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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